2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride
CAS No.: 215797-69-6
Cat. No.: VC2992551
Molecular Formula: C8H10ClF2N
Molecular Weight: 193.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215797-69-6 |
|---|---|
| Molecular Formula | C8H10ClF2N |
| Molecular Weight | 193.62 g/mol |
| IUPAC Name | 2-(2,3-difluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9F2N.ClH/c9-7-3-1-2-6(4-5-11)8(7)10;/h1-3H,4-5,11H2;1H |
| Standard InChI Key | LYOKBIKFTIFLDH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)F)CCN.Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)CCN.Cl |
Introduction
2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride is a chemical compound belonging to the class of substituted phenethylamines. Its unique structure, characterized by a difluorophenyl group attached to an ethanamine backbone, contributes to its potential applications in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of 2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride typically involves several steps starting from commercially available precursors such as difluorobenzaldehyde derivatives. The general synthetic route may include:
-
Formation of the difluorophenyl intermediate.
-
Alkylation with ethylamine or similar reagents.
-
Conversion to the hydrochloride salt to enhance solubility.
Biological Activity and Applications
Research indicates that compounds similar to 2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride may exhibit diverse biological activities, including potential psychoactive effects when used in specific contexts. Although this compound itself is not inherently psychoactive, it serves as a precursor for substances that may have such properties.
Mechanism of Action
The mechanism of action for this compound likely involves its interaction with various biological targets, potentially acting as a ligand that binds to receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
Safety and Handling
2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride is classified under several safety categories due to its potential hazards:
| Hazard Classification | Description |
|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume